![molecular formula C19H27FN2O4 B5535756 2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)
2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol is a useful research compound. Its molecular formula is C19H27FN2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19548551 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
Phenolic bis Mannich bases with structures incorporating halogen (fluorine, chlorine, and bromine) elements and compounds with piperidine, morpholine, and N-methyl piperazine have been synthesized. These compounds demonstrate cytotoxic potencies and carbonic anhydrase enzyme inhibitory effects, suggesting their potential as lead molecules for anticancer drug development. The compounds exhibit selective toxicity towards tumor cells, although they show low inhibition potency toward human carbonic anhydrase I and II isoforms, indicating a need for further molecular modifications to enhance their inhibitor efficacy (Yamali, Gul, Sakagami, & Supuran, 2016).
Characterization and Biological Activity
The synthesis and characterization of a compound involving 4-fluoro-phenyl and morpholine, assessed through NMR, IR, Mass spectral studies, and X-ray diffraction, revealed its potential in antibacterial, antioxidant, anti-TB, anti-diabetic activities. This compound exhibited remarkable anti-TB activity and superior anti-microbial activity, indicating its potential for further exploration in medical applications (Mamatha S.V et al., 2019).
Schiff-base Compounds for Zinc(II) Sensing
Schiff-base compounds synthesized for zinc(II) sensing demonstrate increased emission quantum yield upon addition of Zn2+ ion, with the formation of dinuclear complexes characterized by single crystal X-ray diffraction analyses. These findings suggest applications in detecting zinc ion concentrations in various environmental and biological contexts (Roy, Dhara, Manassero, & Banerjee, 2009).
Neurokinin-1 Receptor Antagonist Development
A compound demonstrating high affinity as an orally active h-NK(1) receptor antagonist showcases potential for clinical applications in treating emesis and depression. Its water solubility and effectiveness in pre-clinical tests highlight its suitability for both intravenous and oral administration (Harrison et al., 2001).
Copolymerization with Styrene
Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates were synthesized for copolymerization with styrene, offering insights into the development of new polymer materials with potential applications in various industries (Krause et al., 2019).
Propiedades
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O4/c20-17-8-14(1-2-18(17)24)9-19(25)22-11-15(7-16(12-22)13-23)10-21-3-5-26-6-4-21/h1-2,8,15-16,23-24H,3-7,9-13H2/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVQNNFFQBZSF-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CC(CN(C2)C(=O)CC3=CC(=C(C=C3)O)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@H]2C[C@H](CN(C2)C(=O)CC3=CC(=C(C=C3)O)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

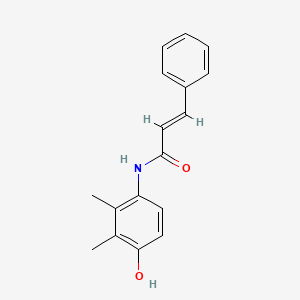

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
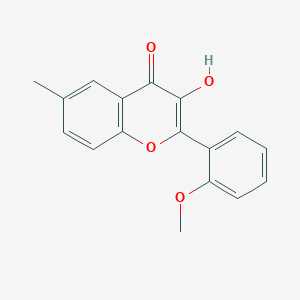
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
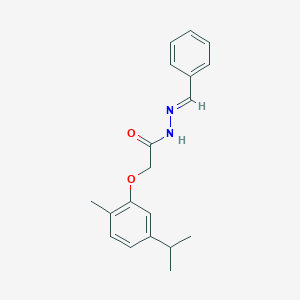
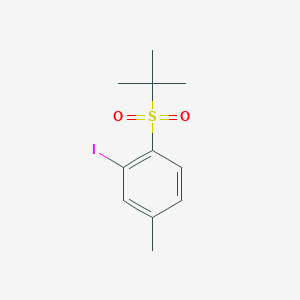
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
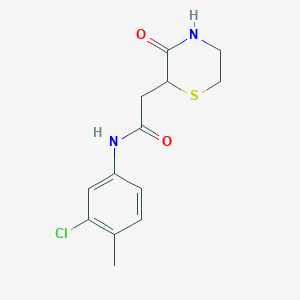
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
